4-Propylthio-1,2-phenylenediamine
Overview
Description
4-Propylthio-1,2-phenylenediamine is a reactant used in the synthesis of the anthelmintic drug, albendazole .
Synthesis Analysis
This compound is prepared from 2-nitro-4-propylthio phenylamine through being reduced by nickel aluminum alloy and an aqueous solution of ammonium chloride under the condition of heating .Molecular Structure Analysis
The molecular formula of this compound is C9H14N2S, and its molecular weight is 182.29 g/mol .Chemical Reactions Analysis
This compound is a reactant used in the synthesis of the anthelmintic drug, albendazole .Scientific Research Applications
Antimicrobial Activity : A study synthesized novel compounds using 4-Propylthio-1,2-phenylenediamine, which demonstrated significant antimicrobial properties (Srinivasulu, Reddy, & Reddy, 2000).
Polymer Chemistry : this compound was used in the synthesis of novel polyazomethines, which are materials with potential applications in hole-transporting, electrochromic, and chemical sensor technologies (Niu et al., 2011).
Metal Complexes Formation : The compound was involved in the formation of tricyclic and tetracyclic metal complexes in template reactions, showcasing its utility in complex chemical synthesis (L'eplattenier & Pugin, 1975).
Spectrophotometric Reagent for Selenium : In analytical chemistry, this compound has been investigated as a reagent for selenium detection, indicating its potential in analytical applications (Demeyere & Hoste, 1962).
Synthesis of Conjugated Polymers : The compound contributed to the synthesis of conjugated polymers with applications in electrochromic devices (Chen et al., 2010).
Green Chemistry Synthesis : It has been used in the green synthesis of benzimidazoles, demonstrating its role in eco-friendly chemical processes (Kumar et al., 2012).
Catalyst in Oxidation and Synthesis : This compound played a role in catalyzing the oxidation and synthesis of benzimidazole, highlighting its utility in catalytic processes (Sharma et al., 2017).
High-Temperature Water Synthesis : It was used in the synthesis of benzimidazoles in high-temperature water, showcasing its applicability in high-temperature chemical reactions (Dudd et al., 2003).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be a reactant used in the synthesis of the anthelmintic drug, albendazole . Albendazole is known to inhibit the polymerization of tubulin into microtubules, disrupting the cellular structures of parasites and leading to their death .
Mode of Action
Albendazole binds to the colchicine-sensitive site of β-tubulin inhibiting their polymerization into microtubules .
Biochemical Pathways
As a precursor to albendazole, it is likely involved in the disruption of microtubule formation in parasites, affecting processes such as nutrient uptake, motility, and cell division .
Pharmacokinetics
Albendazole is known to have poor oral bioavailability due to its low solubility, but its absorption can be enhanced when taken with a fatty meal .
Result of Action
As a precursor to albendazole, it may contribute to the disruption of microtubule formation in parasites, leading to their death .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and efficacy .
Properties
IUPAC Name |
4-propylsulfanylbenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6H,2,5,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXYBJDTATZCOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC(=C(C=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388504 | |
Record name | 4-(Propylsulfanyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70388504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66608-52-4 | |
Record name | 4-(Propylsulfanyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70388504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Propylthio-1,2-phenylenediamine in the synthesis of the target compounds?
A1: this compound (3) acts as a crucial building block in the synthesis of 2-alkylcarbamato/thiocarbamato-2,3-dihydro-5-propylthio-1H-1,3,2-benzodiazaphosphole 2-oxides (4a–J) []. It undergoes a cyclization reaction with dichlorophosphoryl carbamates/thiocarbamates (2a–J), which are formed by reacting isocyanatophosphoryl dichloride (1) with various alcohols/thiols. This reaction leads to the formation of the target benzodiazaphosphole 2-oxide derivatives.
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